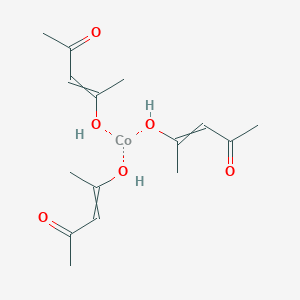

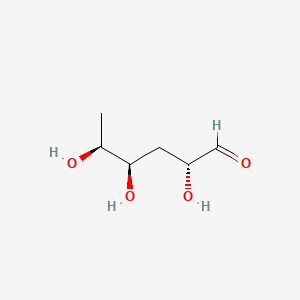

Cobalt;4-hydroxypent-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cobalt complexes can vary widely depending on the desired structure and properties. For example, a cobalt(II) - aminophenyltetrazolate coordination polymer was synthesized through a hydrothermal reaction involving cobalt(II) acetate tetrahydrate, 4-aminophenyl tetrazole, and water at 135 °C for 48 hours, resulting in a three-dimensional structure constructed from chains of cobalt(II) octahedra linked through dipodal ligand tethers, displaying ferrimagnetic chain properties and glassy-like magnetic behavior (Smith et al., 2014).

Molecular Structure Analysis

Cobalt complexes often exhibit diverse molecular structures, such as coordination polymers and clusters. The structural complexity is highlighted in the synthesis of disklike hepta- and tridecanuclear cobalt clusters, where mixed-valence cobalt clusters demonstrated overall ferromagnetic coupling between Co(II) ions, indicative of single-molecule magnet potential (Leng et al., 2014).

Chemical Reactions and Properties

Cobalt complexes engage in a variety of chemical reactions, leading to the formation of compounds with distinct properties. For instance, cobalt(III) complexes with 2-hydroxyacetophenone N(4)-phenyl semicarbazone were prepared, demonstrating the tridentate character of the semicarbazone through IR spectra, and the structure was confirmed by single crystal X-ray diffraction (Sreekanth et al., 2004).

Physical Properties Analysis

The physical properties of cobalt complexes, such as magnetic behavior, are influenced by their molecular structure. A study on a cobalt(II) coordination polymer with pyromellitate revealed complex magnetic behavior with ground states indicating collinear and canted antiferromagnetism and field-induced ferromagnetism, showcasing the intricate relationship between structure and magnetic properties (Kumagai et al., 2002).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are crucial for understanding the potential applications of cobalt complexes. The synthesis and structural elucidation of cobalt(III) complexes of 2-hydroxyacetophenone N(4)-phenyl semicarbazone, along with heterocyclic coligands, highlight the diverse chemical reactivity and potential application areas of cobalt complexes, from catalysis to material science (Sreekanth et al., 2004).

Applications De Recherche Scientifique

Crystallography

- Summary of the Application : The compound (E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one, which is structurally similar to “Cobalt;4-hydroxypent-3-en-2-one”, has been studied for its crystal structure .

- Methods of Application : The compound was synthesized by reacting acetylacetone with 4-chlorothiophenol in DMSO, with Na2CO3 as a catalyst. The mixture was stirred at 40 °C under an oxygen atmosphere for 17 hours. The resulting mixture was then added to water and extracted with ethylether. The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure .

- Results or Outcomes : The residue was then purified by flash column chromatography on silica gel with petroleum ether/ethyl acetate (25:1) to give the desired product (204 mg, 84%) as a yellow solid .

Antimicrobial and Antioxidant Studies

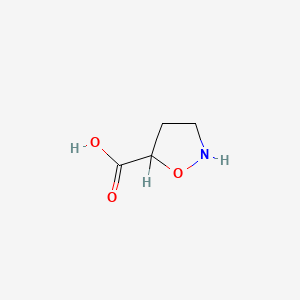

- Summary of the Application : A series of metal complexes have been synthesized using the Schiff base ligand, 4-hydroxypent-3-en-2-ylideneaminophenol, derived from the condensation reaction of 2-aminophenol with acetylacetone . This ligand is structurally similar to “Cobalt;4-hydroxypent-3-en-2-one”.

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

Orientations Futures

The use of cobalt in the field of artificial photosynthesis, i.e., the conversion of solar energy into fuels, is a promising future direction . The production of hydrogen gas using water as the molecular substrate currently represents one of the most challenging and appealing reaction schemes in this field .

Propriétés

IUPAC Name |

cobalt;4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDJVBXSSLDNJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24CoO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] |

Source

|

| Record name | Cobalt(III) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cobalt;4-hydroxypent-3-en-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226023.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1226029.png)

![3-[3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-4-pyrido[2,3-d]pyrimidinone](/img/structure/B1226032.png)

![3-(4-Chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole](/img/structure/B1226035.png)

![2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine](/img/structure/B1226037.png)

![7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1226038.png)

![1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea](/img/structure/B1226041.png)

![4-[(1-Ethyl-6-methyl-4-pyrazolo[3,4-b]pyridinyl)oxymethyl]benzonitrile](/img/structure/B1226042.png)